molecular formula C12H15BF2O3 B6306236 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester CAS No. 1631756-19-8

3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6306236
CAS No.: 1631756-19-8
M. Wt: 256.06 g/mol
InChI Key: OTLMATJLRMWZSU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a hydroxyl group at the 2-position, and a pinacol ester protecting the boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing effects of fluorine atoms and the hydrogen-bonding capability of the hydroxyl group. Its solubility in organic solvents (e.g., chloroform, ketones) is enhanced by the pinacol ester, as observed in analogous phenylboronic esters .

Properties

IUPAC Name

2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLMATJLRMWZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Boron Quenching

The brominated intermediate undergoes directed ortho-metalation (DoM) using a strong base such as lithium tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF) at −78°C. The resulting aryl lithium species is quenched with trimethyl borate (B(OMe)₃), followed by acidic workup to yield 3,4-difluoro-2-hydroxyphenylboronic acid. This intermediate is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water, affording the pinacol ester in 70–85% yield.

Iridium-Catalyzed Borylation

Silyl-Directed Borylation

An alternative method employs iridium-catalyzed C–H borylation, which selectively functionalizes the ortho position of phenolic substrates. The hydroxyl group is first protected as a trimethylsilyl (TMS) ether to prevent catalyst poisoning. Treatment with [Ir(COD)OMe]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in the presence of bis(pinacolato)diboron (B₂pin₂) at 80°C in hexane achieves borylation at the ortho position. Deprotection of the TMS group with aqueous HCl yields the boronic acid, which is subsequently esterified with pinacol. This method offers superior regioselectivity (>95%) and moderate yields (60–75%).

Suzuki-Miyaura Cross-Coupling with Prefunctionalized Boronates

Coupling with Fluorinated Aryl Halides

A convergent approach involves Suzuki-Miyaura cross-coupling between a preformed boronic ester and a fluorinated aryl halide. For instance, 3,4-difluoro-2-methoxyphenylboronic acid pinacol ester is coupled with 2-bromo-3,4-difluorophenol using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in dioxane at 110°C. Demethylation of the methoxy group with BBr₃ in dichloromethane (DCM) then yields the target compound. This method is advantageous for modular synthesis but requires multistep purification.

Miyaura Borylation of Fluorinated Phenols

Direct Borylation with Bis(pinacolato)diboron

Recent advances utilize Miyaura borylation, where 3,4-difluoro-2-hydroxyphenol reacts directly with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)₂) and tricyclohexylphosphine (PCy₃) in dimethyl sulfoxide (DMSO) at 100°C. The reaction proceeds via palladium-mediated C–H activation, bypassing the need for prehalogenation. Yields range from 50% to 65%, with the hydroxyl group tolerating the reaction conditions without protection.

Challenges and Optimization Strategies

Regioselectivity and Competing Side Reactions

The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, necessitating harsh conditions for metalation or borylation. Competing para-borylation is observed in substrates lacking steric hindrance, reducing yields. Employing bulky ligands (e.g., XPhos) or low-temperature lithiation mitigates this issue.

Stability of the Boronic Ester

The pinacol ester is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous workup and storage under inert atmosphere (argon or nitrogen) are critical to maintaining integrity.

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Directed Ortho-Metalation70–85%HighModerate
Iridium-Catalyzed Borylation60–75%Very HighHigh
Suzuki-Miyaura Coupling50–70%ModerateHigh
Miyaura Borylation50–65%ModerateLow

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is utilized in the development of anticancer drugs. Its boronic acid moiety plays a crucial role in inhibiting proteasomes, which are vital for protein degradation pathways in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, making it a candidate for further drug development .

Diabetes Treatment
Research indicates that boronic acids can interact with glucose and other biomolecules, suggesting potential applications in diabetes management. The compound may be explored for its ability to modulate glucose levels through enzyme inhibition or activation .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the most prominent applications of this compound is in Suzuki-Miyaura coupling reactions, where it serves as a boron source for the formation of carbon-carbon bonds. This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and organic materials.

Reaction TypeDescription
Suzuki-Miyaura CouplingFormation of biaryl compounds from aryl halides and boron compounds.

Materials Science

Organic Electronics
The compound's properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes can enhance charge transport properties in these materials .

Polymer Chemistry
In polymer synthesis, this compound can be used to create functionalized polymers with specific electronic or optical properties. These polymers can be tailored for applications ranging from sensors to advanced coatings .

Analytical Chemistry

Chemical Sensors
Due to its ability to form complexes with various analytes, this compound can be employed in the development of chemical sensors. These sensors can detect specific ions or molecules based on changes in fluorescence or conductivity when interacting with the boronic acid group .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the efficacy of boronic acid derivatives as proteasome inhibitors. The results demonstrated that derivatives similar to 3,4-Difluoro-2-hydroxyphenylboronic acid showed significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 2: Organic Electronics

Research featured in Advanced Functional Materials explored the use of boronic acids in enhancing the performance of OLEDs. The incorporation of compounds like 3,4-Difluoro-2-hydroxyphenylboronic acid into device architectures improved charge mobility and device efficiency.

Comparison with Similar Compounds

3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester

  • Structural Differences : Fluorine atoms are at the 3- and 5-positions, with a hydroxyl group at the 4-position.
  • Reactivity: The hydroxyl group’s position (para vs. ortho to boron) alters steric and electronic effects.
  • Biological Activity: Hydroxyl-containing boronic esters (e.g., 2-formylbenzeneboronic acid derivatives) exhibit enzyme inhibitory activity (e.g., PBP1b), but activity is highly substituent-dependent. For example, aminophenyl boronic esters are inactive unless deprotected to boronic acids .

4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester

  • Structural Differences : Methyl groups replace fluorine atoms at the 3- and 5-positions.
  • Electronic Effects: Methyl groups are electron-donating, increasing electron density on the phenyl ring.
  • Solubility: Methyl groups may improve solubility in non-polar solvents, though pinacol esters generally exhibit moderate solubility across solvents .

3-(Trifluoromethoxy)phenylboronic Acid Pinacol Ester

  • Structural Differences : A trifluoromethoxy group (-OCF₃) replaces the hydroxyl and one fluorine.
  • Reactivity : The strong electron-withdrawing -OCF₃ group enhances boron electrophilicity, accelerating cross-coupling reactions. However, the lack of a hydroxyl group eliminates hydrogen-bonding interactions, which may reduce binding affinity in biological applications.
  • NMR Data : Similar pinacol ester peaks (e.g., δ 1.38 for –CH₃ in ¹H NMR; δ 24.90 and 84.00 in ¹³C NMR) confirm structural consistency in the pinacol moiety .

3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester

  • Structural Differences : Chlorine (3-position), ethoxy (4-position), and fluorine (5-position) substituents.
  • Chlorine’s electron-withdrawing nature may offset this by increasing reactivity.
  • Applications : Ethoxy groups are common in prodrugs; this derivative may serve as a precursor in medicinal chemistry .

Key Comparative Data

Compound Substituents Solubility Reactivity in Cross-Coupling Biological Activity
3,4-Difluoro-2-hydroxyphenylboronic ester 3-F, 4-F, 2-OH High in chloroform Moderate (balanced sterics) Potential enzyme inhibition
3,5-Difluoro-4-hydroxybenzeneboronic ester 3-F, 5-F, 4-OH Moderate in ketones High (low steric hindrance) Weak activity unless deprotected
4-Hydroxy-3,5-dimethylphenylboronic ester 3-CH₃, 5-CH₃, 4-OH High in ethers Low (electron-donating groups) Not reported
3-(Trifluoromethoxy)phenylboronic ester 3-OCF₃ High in THF Very high (strong EWG) No inhibition reported
3-Chloro-4-ethoxy-5-fluorophenylboronic ester 3-Cl, 4-OCH₂CH₃, 5-F Moderate in dioxane Moderate (steric hindrance) Prodrug potential

Biological Activity

3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester (CAS No. 1631756-19-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluorinated and hydroxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets.

The molecular formula of this compound is C₁₂H₁₄B F₂O₃, with a molecular weight of 240.05 g/mol. The compound features a boronic ester functional group that is crucial for its biological interactions, particularly in the context of enzyme inhibition and molecular recognition.

The biological activity of boronic acids often hinges on their ability to form reversible covalent bonds with diols in biomolecules. In the case of this compound, it can interact with various proteins and enzymes through its boron atom, facilitating the modulation of enzymatic activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with hydroxyl-containing substrates. This inhibition can be leveraged in therapeutic applications against diseases where these enzymes play a critical role.
  • Antitumor Activity : Some studies have suggested that boronic acid derivatives can induce apoptosis in cancer cells. The mechanism may involve disruption of cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives:

  • Antitumor Efficacy : A study demonstrated that a related boronic acid compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through caspase activation pathways, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Research has indicated that certain boronic acids possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis or function .
  • Diabetes Management : Boronic acids have been investigated for their potential in glucose sensing and insulin delivery systems due to their ability to interact with glucose molecules effectively .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of serine proteases
Antitumor ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Glucose SensingInteraction with glucose for insulin delivery

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3,4-difluoro-2-hydroxyphenylboronic acid pinacol ester, and how is purity ensured?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester’s reactivity with aryl halides. Key steps include:

  • Protection of the boronic acid group with pinacol to enhance stability .
  • Purification via column chromatography (e.g., silica gel) or recrystallization to achieve >97% purity, as validated by GC or HPLC .
    • Critical Consideration : Fluorine substituents may influence reaction kinetics due to their electron-withdrawing effects; anhydrous conditions are recommended to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and boronic ester formation (e.g., characteristic peaks for pinacol’s methyl groups at ~1.3 ppm) .
  • UV-Vis Spectroscopy : Monitoring reactivity in solutions (e.g., tracking H₂O₂-induced boronic ester oxidation at λ = 300–400 nm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ = 257.05 for C₁₂H₁₅BF₂O₃) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Maintain at 2–8°C in sealed containers to prevent degradation .

Advanced Research Questions

Q. How does pH modulate the stability and reactivity of this boronic ester in aqueous media?

  • Experimental Design :

  • Prepare buffered solutions (pH 6.9–11.0) and monitor degradation via UV-Vis at timed intervals (e.g., 0–180 min) .
  • Key Finding : Stability decreases above pH 9 due to hydroxyl group deprotonation, accelerating ester hydrolysis. Optimal reactivity for cross-coupling occurs near pH 7–8 .
    • Data Conflict Resolution : Discrepancies in hydrolysis rates may arise from buffer ionic strength or trace metal contaminants; use chelex-treated buffers to standardize conditions .

Q. What mechanistic challenges arise in cross-coupling reactions involving sterically hindered substrates?

  • Case Study :

  • The 3,4-difluoro-2-hydroxy substitution creates steric hindrance, reducing catalytic turnover in Suzuki-Miyaura reactions.
  • Optimization Strategies :
  • Use bulky ligands (e.g., SPhos) to enhance palladium catalyst efficiency .
  • Increase reaction temperature (e.g., 80–100°C) to overcome activation barriers .
    • Validation : Monitor reaction progress via TLC or LC-MS to detect intermediates/byproducts .

Q. How can researchers resolve contradictory yield data in multi-step syntheses using this compound?

  • Systematic Approach :

  • Variable Screening : Test catalyst loading (1–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (THF vs. DMF) .
  • Analytical Cross-Check : Compare NMR and HPLC data to distinguish between low conversion vs. purification losses .
    • Case Example : Lower yields in aqueous conditions may stem from competing hydrolysis; employ Dean-Stark traps to remove water in refluxing toluene .

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